4-(4-Methoxyphenyl)cinnoline
Overview
Description
“4-(4-Methoxyphenyl)cinnoline” is a compound with the molecular formula C15H12N2O . It’s a derivative of cinnoline, a very important bicyclic heterocycle that is used as the structural subunit of many compounds with interesting pharmaceutical properties .
Molecular Structure Analysis
Cinnoline, the core structure in “this compound”, is a six-membered ring system with two nitrogen atoms . It is isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine . The 4-methoxyphenyl group is attached to the cinnoline core, but the specific 3D structure of “this compound” is not provided in the search results.Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the search results. Cinnoline derivatives, in general, are known to exhibit a broad spectrum of pharmacological activities , which suggests they may undergo various chemical reactions depending on the conditions and reagents present.Scientific Research Applications
Benzodiazepine Receptor Affinity
4-(4-Methoxyphenyl)cinnoline derivatives exhibit a notable affinity for the benzodiazepine receptor. Research demonstrates that certain compounds bearing a 4-methoxyphenyl group show potent affinity comparable to diazepam. This highlights the potential of these compounds in neurological studies and their relevance to benzodiazepine receptor-related research (Nakao et al., 1990).
Antiplatelet Activities
Pyrimido[5,4‐c]cinnolines, including derivatives with 4-methoxyphenyl, have been investigated for antiplatelet effects. Some of these compounds have demonstrated significant inhibition of platelet aggregation, indicating their potential in studies related to cardiovascular diseases and thrombotic disorders (Rehse & Gonska, 2005).
Liver X Receptor Agonism
Cinnolines, such as 4-phenyl-cinnoline derivatives with a 4-methoxyphenyl group, have been found to selectively modulate the liver X receptor (LXR). These modulators show promising activity in inducing gene expression relevant to cholesterol metabolism and potentially offer insights into cholesterol management and atherosclerosis (Hu et al., 2009).
Organic Chemistry and Synthesis
The methoxyphenyl group in cinnoline derivatives plays a significant role in various organic reactions and synthesis processes. Studies have explored the effects of methoxy-groups on the methylation of cinnolines and the formation of cinnolinium salts, contributing to the understanding of cinnoline chemistry and its applications in organic synthesis (Ames et al., 1971).
Photophysical Properties
Research has delved into the photophysical properties of cinnoline derivatives, including those with 4-methoxyphenyl groups. Investigations into the phosphorescence of cinnolines in various solvents have provided insights into their photochemical behavior, which is crucial for potential applications in photodynamic therapy and photochemical studies (Stikeleather, 1974).
Novel Synthesis Processes
Innovative processes for synthesizing cinnoline frameworks, including benzo[c]cinnoline, have been explored. These methods involve intricate reaction mechanisms and offer new pathways for synthesizing complex cinnoline derivatives, which can be pivotal in developing new pharmaceuticals and materials (Bjørsvik et al., 2004).
Semiconductor Applications
This compound derivatives have been studied for their potential in semiconductor applications. The incorporation of cinnoline moieties into polymers has shown to enhance electron affinity and improve oxidative stability, indicating potential use in electronic devices and materials science (Chen et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4-(4-methoxyphenyl)cinnoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-18-12-8-6-11(7-9-12)14-10-16-17-15-5-3-2-4-13(14)15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAYBFNRCSFWGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60848743 | |
Record name | 4-(4-Methoxyphenyl)cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60848743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90141-86-9 | |
Record name | 4-(4-Methoxyphenyl)cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60848743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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